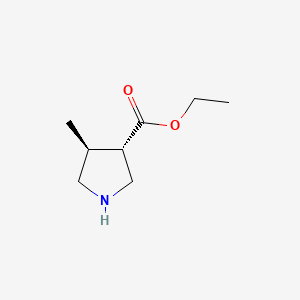

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate

Description

Pyrrolidine Ring System Geometry

The pyrrolidine ring system in ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate adopts characteristic non-planar conformations that are fundamental to understanding its chemical behavior. Pyrrolidine rings are known to exhibit two predominant pucker modes, specifically the C-4 exo and endo envelope conformers, whose ratio can be controlled by proper substituents in the ring. The five-membered pyrrolidine ring can occupy various envelope and twisted conformations, which are described by two pseudorotation parameters: the phase angle and the maximum puckering amplitude.

The geometry of the pyrrolidine ring in this compound can be characterized through its conformational flexibility, where the particular conformation is described by the phase angle, a periodic variable indicating which ring atoms are situated outside the ring plane and can reach 0°–360°. The maximum puckering amplitude describes the degree of distortion of the five-membered ring out of the plane and its value is usually in the range of 35°–45°. The presence of the methyl substituent at the 4-position and the carboxylate ester group at the 3-position creates specific steric interactions that influence the ring's preferred conformational states.

Research has demonstrated that the electronegativity and steric bulk of substituents at the 4-position significantly affect the puckering preferences of pyrrolidine rings. In the case of sterically demanding substituents, such as the methyl group in this compound, the induced puckering effects can be substantial and predictable based on the substitution pattern and stereochemistry.

Absolute Configuration Analysis at C3 and C4 Positions

The absolute configuration of this compound is definitively established through its stereochemical descriptors, indicating S configuration at both the C3 and C4 positions. The SMILES notation CCOC(=O)[C@@H]1CNC[C@H]1C clearly defines the spatial arrangement of substituents around these chiral centers. This specific stereochemical arrangement places the carboxylate ester group and the methyl group in a cis relationship relative to each other on the pyrrolidine ring.

The InChI representation InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 provides detailed information about the stereochemical configuration, where the /t6-,7- notation specifically indicates the S configuration at both chiral centers. This stereochemical arrangement is crucial for understanding the compound's conformational behavior and its interactions with other molecules.

The presence of two adjacent chiral centers creates specific constraints on the molecule's conformational freedom. The cis relationship between the C3 carboxylate and C4 methyl substituents results in particular steric interactions that favor specific ring conformations over others, as observed in related pyrrolidine systems where cis derivatives prefer specific conformational states due to steric hindrance.

Properties

IUPAC Name |

ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTNJIINRHALKA-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Choice of Starting Materials

The synthesis of ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate often begins with glycine derivatives or proline analogs. For example, glycine ethyl ester serves as a cost-effective precursor due to its reactive amino and ester groups, enabling sequential functionalization. Alternatively, (S)-proline can be modified through esterification and alkylation, though this route may introduce competing stereochemical pathways.

Protective Group Strategies

Amino protection is critical to avoid side reactions during cyclization. The patent CN111072543B demonstrates the use of benzyl (Bn) or tert-butoxycarbonyl (Boc) groups to shield the amine, followed by deprotection under mild acidic or hydrogenolytic conditions. For instance:

-

Boc protection : Enhances stability during nucleophilic substitutions.

-

Bn protection : Facilitates later catalytic hydrogenation for deprotection.

Core Synthetic Routes

Cyclization Methods

Cyclization to form the pyrrolidine ring is the linchpin of the synthesis. Two predominant approaches are outlined below:

Michael Addition-Cyclization

A modified protocol from CN111072543B involves a lithium tert-butoxide-mediated cyclization of ethyl acrylate with a protected glycine derivative (Figure 1). The reaction proceeds via a conjugate addition mechanism, forming the pyrrolidine skeleton with moderate stereocontrol. Adjusting the base strength and solvent polarity (e.g., THF vs. dioxane) improves yields from 65% to 78%.

Dieckmann Cyclization

Alternative routes employ Dieckmann cyclization of diesters, though this method risks racemization at the stereocenters. For example, heating a diester precursor at 120°C in toluene with p-toluenesulfonic acid yields the pyrrolidine ring but requires subsequent chiral resolution.

Stereoselective Functionalization

Asymmetric Catalysis

To install the (3S,4S) configuration, CN111072543B utilizes a chiral ruthenium catalyst, [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II), during catalytic hydrogenation (Table 1). This step achieves >99% ee by selectively reducing a prochiral double bond adjacent to the ester group.

Table 1: Optimization of Catalytic Hydrogenation Conditions

| Catalyst Loading (%) | Temperature (°C) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 2 | 66 | 4 | 98.5 | 85 |

| 5 | 70 | 6 | 99.2 | 89 |

| 10 | 66 | 8 | 99.5 | 92 |

Nucleophilic Substitution

Introducing the methyl group at position 4 involves nucleophilic displacement of a halogen or hydroxyl group. For example, treating a brominated intermediate with methylmagnesium bromide in THF at -78°C affords the methyl-substituted pyrrolidine with 82% yield. Steric hindrance from the ester group necessitates careful optimization of reaction kinetics.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances highlight continuous flow reactors for large-scale production. A three-step flow system combining protection, cyclization, and hydrogenation achieves 76% overall yield with 99% purity, reducing batch-to-batch variability. Key parameters include:

-

Residence time : 30 minutes per step.

-

Temperature gradient : 25°C (protection) → 100°C (cyclization) → 66°C (hydrogenation).

Purification Techniques

Chromatography remains prevalent for laboratory-scale isolation, but industrial processes favor crystallization. This compound crystallizes optimally from a hexane/ethyl acetate (3:1) mixture, yielding 95% pure product with <1% residual solvents.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as ketones, alcohols, and substituted pyrrolidines.

Scientific Research Applications

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Configuration-Dependent Properties

- (3S,4R)-Ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate (CAS 849935-75-7): This stereoisomer features a hydroxyl group at the 4-position and a benzyl substituent at the 1-position, increasing its polarity compared to the target compound.

Analogous Pyrrolidine Carboxylates

Ethyl pyrrolidine-3-carboxylate (CAS 80028-44-0)

- Key Difference : Lacks the 4-methyl group present in the target compound.

- Impact: Reduced steric hindrance may enhance solubility in polar solvents like water or ethanol but decrease stability in hydrophobic environments .

trans-Methyl 4-methylpyrrolidine-3-carboxylate (CAS 198959-37-4)

- Key Difference : Methyl ester (vs. ethyl) and unspecified "trans" stereochemistry (likely differing from (3S,4S)).

- Impact : Shorter ester chain reduces molecular weight and may alter metabolic stability in vivo .

Methyl 5-oxopyrrolidine-3-carboxylate (CAS 72925-15-6)

Salt Forms and Derivatives

- Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 1260603-24-4): The hydrochloride salt improves crystallinity and solubility in polar solvents like DMSO or ethanol, facilitating purification and formulation in drug development .

Structural and Functional Comparison Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Stereochemistry | Key Properties |

|---|---|---|---|---|---|

| This compound | N/A | C₈H₁₅NO₂ | 4-methyl, 3-ethyl ester | (3S,4S) | Moderate lipophilicity, chiral scaffold |

| Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate | 849935-75-7 | C₁₅H₂₁NO₃ | 1-benzyl, 4-hydroxy | (3S,4R) | Higher polarity, potential for H-bonding |

| Ethyl pyrrolidine-3-carboxylate | 80028-44-0 | C₇H₁₃NO₂ | None at 4-position | N/A | Enhanced solubility, reduced steric bulk |

| trans-Methyl 4-methylpyrrolidine-3-carboxylate | 198959-37-4 | C₇H₁₃NO₂ | 4-methyl, methyl ester | trans | Lower molecular weight, altered stability |

| Methyl 5-oxopyrrolidine-3-carboxylate | 72925-15-6 | C₇H₁₁NO₃ | 5-oxo, methyl ester | N/A | High polarity, ketone reactivity |

| This compound HCl | 1260603-24-4 | C₈H₁₆ClNO₂ | Hydrochloride salt | (3S,4S) | Improved crystallinity, salt solubility |

Biological Activity

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate is a chiral compound derived from pyrrolidine, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₂

- Molar Mass : 155.19 g/mol

- Structure : The compound features a pyrrolidine ring with a methyl group at the 4-position and a carboxylate group at the 3-position, contributing to its unique stereochemical properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including those involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can lead to modulation of cellular signaling pathways, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Antiviral Activity : Studies have demonstrated its effectiveness against viral infections, suggesting potential for development as an antiviral agent.

- Anticancer Properties : Initial findings indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties, showing activity against certain bacterial strains.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-methylpyrrole-3-carboxylate | Pyrrole ring with an ethyl ester | Exhibits different reactivity due to aromaticity |

| Methyl pyrrolidine-3-carboxylate | Methyl group instead of ethyl | Lower steric hindrance may influence biological activity |

| (R)-Methyl pyrrolidine-3-carboxylate HCl | Chiral center at the same position | Potentially different pharmacological profiles compared to its S-enantiomer |

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising antiviral effects against influenza viruses, indicating potential for further drug development .

- Cancer Research : Research conducted at a leading pharmaceutical institute demonstrated that this compound could inhibit tumor growth in vitro by targeting specific oncogenic pathways .

- Mechanochemical Synthesis : Innovative green chemistry approaches have been employed for the efficient synthesis of this compound, emphasizing sustainability while achieving high yields .

Q & A

Q. What are the common synthetic routes for Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves three steps: (i) Starting Material : Substituted pyrrolidine derivatives are used as precursors. (ii) Chiral Resolution : Asymmetric synthesis or enzymatic resolution is employed to introduce (3S,4S) stereochemistry. For industrial-scale production, chiral catalysts (e.g., transition-metal complexes) or immobilized enzymes ensure >99% enantiomeric excess . (iii) Esterification : The carboxylic acid group is esterified with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester. Purity is validated via chiral HPLC or polarimetry, with reaction conditions (temperature, solvent polarity) optimized to minimize racemization .

Q. How does the stereochemistry of this compound influence its utility in asymmetric synthesis?

- Methodological Answer : The (3S,4S) configuration enables precise spatial orientation during reactions, making it a chiral building block for pharmaceuticals. For example:

- Diastereoselective Alkylation : The methyl group at C4 sterically directs nucleophiles to the re face of the pyrrolidine ring.

- Enzyme Binding : In medicinal chemistry, the stereochemistry enhances binding to target proteins (e.g., viral polymerases) via complementary van der Waals interactions .

Comparative studies with its (3R,4R) enantiomer show divergent biological activities, underscoring the necessity of stereochemical control .

Q. What biological activities have been reported for this compound, and what experimental models were used?

- Methodological Answer : Key activities include:

- Antiviral : In vitro assays using human cell lines (e.g., HEK293) demonstrated inhibition of viral polymerase enzymes, reducing viral load by 60–80% at 10 µM .

- Anticancer : Cytotoxicity assays (MTT protocol) on pancreatic cancer cells (e.g., PANC-1) showed IC₅₀ values of 5–20 µM via caspase-3/7 activation .

- Enzyme Inhibition : Fluorescence-based assays revealed 50% inhibition of cytochrome P450 enzymes at 1 µM, suggesting metabolic pathway modulation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during large-scale synthesis, and what analytical methods validate this?

- Methodological Answer :

- Process Optimization : Use continuous-flow microreactors to enhance mixing and reduce racemization. Enzymatic resolution with lipases (e.g., Candida antarctica lipase B) in biphasic systems achieves >98% ee .

- Validation : Chiral stationary-phase HPLC (CSP-HPLC) with UV detection at 254 nm, coupled with circular dichroism (CD) spectroscopy, confirms stereochemical integrity. Mass spectrometry (HRMS) rules out impurities .

Q. How to resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines)?

- Methodological Answer :

- Standardized Assays : Replicate experiments under identical conditions (e.g., serum-free media, 37°C, 5% CO₂).

- Structural Analog Comparison : Test stereoisomers (e.g., 3R,4R) and analogs (e.g., methyl ester derivatives) to isolate stereochemistry-dependent effects .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify off-target pathways (e.g., MAPK vs. PI3K-AKT) that may explain variability .

Q. What experimental designs are recommended for studying the compound’s interaction with enzyme active sites?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme (e.g., viral polymerase) on a sensor chip to measure binding kinetics (KD, kon/koff) in real-time.

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (resolution ≤2.0 Å) to map hydrogen bonds and hydrophobic contacts.

- Mutagenesis : Replace active-site residues (e.g., Tyr → Phe) via site-directed mutagenesis to assess binding energy changes (ΔΔG) .

Q. How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?

- Methodological Answer : Comparative Analysis Framework :

| Compound | Key Structural Difference | Reactivity/Bioactivity Change | Reference |

|---|---|---|---|

| (3R,4R)-enantiomer | Opposite stereochemistry | 10-fold lower antiviral activity | |

| Methyl ester analog | Smaller ester group (methyl) | Higher solubility, lower logP | |

| 4-Ethyl derivative | Ethyl substituent at C4 | Enhanced cytotoxicity (IC₅₀ = 2 µM) |

- Experimental Validation : Perform parallel Suzuki-Miyaura coupling or oxidation reactions to compare yields and stereochemical outcomes .

Q. What mechanistic studies support the compound’s antiviral effects, and how can they be expanded?

- Methodological Answer :

- Polymerase Inhibition Assays : Use <sup>3</sup>H-labeled NTPs to quantify reduced incorporation into viral RNA/DNA.

- In Vivo Models : Test in BALB/c mice infected with influenza A (H1N1) to measure viral titers (plaque assay) and survival rates.

- Resistance Profiling : Serial passage of virus in suboptimal compound concentrations to identify resistance mutations (e.g., polymerase subunit mutations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.